Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine
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Overview
Description
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is a cyclometalated iridium(III) complex This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a cyclohexyl ring and a pyridine ligand
Mechanism of Action
Target of Action
It’s known that iridium complexes often interact with various organic groups, participating in electronically divergent processes with the metal catalyst .
Mode of Action
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine likely interacts with its targets through a process known as oxidative addition, which occurs with formally electrophilic organic groups. In this process, the iridium atom becomes oxidized through its donation of electrons to form a new Ir–C bond . Additionally, a process called transmetalation may occur, where formally nucleophilic organic groups are transferred from boron to iridium .
Biochemical Pathways
It’s known that iridium complexes can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that cyclometalated iridium (iii) complexes exhibit excellent photophysical properties that include large stokes shift, high emission quantum yields, and microsecond-order emission lifetimes .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which iridium complexes can participate, arises from exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine typically involves the cyclometalation of iridium salts with the appropriate ligands. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the trifluoromethylated cyclohexylpyridine with iridium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclometalation processes, where iridium salts are reacted with the desired ligands under controlled conditions. The use of photoredox catalysis has also been explored for the trifluoromethylation of organic compounds, which can be applied to the synthesis of this iridium complex .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new iridium complexes with different ligands.
Scientific Research Applications
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine has a wide range of scientific research applications, including:
Biology: It is explored as a bioimaging probe and for its potential anticancer properties.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and other medical applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclometalated iridium(III) complexes, such as:
- Iridium(III) complexes with 2-(4-benzylphenyl)pyridine ligands
- Iridium(III) complexes with 2-(3,5-bis(trifluoromethyl)phenyl)-pyrimidine ligands
Uniqueness
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is unique due to its specific combination of a trifluoromethyl group, cyclohexyl ring, and pyridine ligand. This unique structure contributes to its distinct photophysical properties and makes it particularly suitable for applications in OLEDs and bioimaging.
Properties
CAS No. |
500295-52-3 |
---|---|
Molecular Formula |
C36H21F9IrN3 |
Molecular Weight |
858.788 |
IUPAC Name |
iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |
InChI |
InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3 |
SMILES |
C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3] |
solubility |
not available |
Origin of Product |
United States |
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